molecular formula C12H10N4O B8362105 5-(6-Amino-pyrimidin-4-yloxy)-1H-indole

5-(6-Amino-pyrimidin-4-yloxy)-1H-indole

Cat. No.: B8362105
M. Wt: 226.23 g/mol
InChI Key: QMGVGFYCWZNEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Amino-pyrimidin-4-yloxy)-1H-indole is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

6-(1H-indol-5-yloxy)pyrimidin-4-amine

InChI

InChI=1S/C12H10N4O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-7,14H,(H2,13,15,16)

InChI Key

QMGVGFYCWZNEEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1OC3=NC=NC(=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (400 mg, 10.0 mmol) was suspended in dimethyl sulfoxide (20 ml) under nitrogen atmosphere, and 5-hydroxyindole (1.33 g, 10.0 mmol) was gradually added while the reaction mixture was stirred at room temperature. After 20 minutes, 6-chloropyrimidin-4-ylamine (1.04 g, 8.00 mmol) was added thereto, the reaction mixture was heated at 100° C. and stirred for 1 hour. After the reaction mixture was naturally cooled to room temperature, the reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with water and brine, and was dried over anhydrous magnesium sulfate. The solvent was distilled off, and the residue was purified by silica gel column chromatography (eluent; ethyl acetate:hexane=3:1) to yield the title compound (1.07 g, 4.73 mmol, 59%) as a brown oil.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
1.04 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
59%

Synthesis routes and methods II

Procedure details

480 mg (1.9 mMol) 5-(6-azido-pyrimidin-4-yloxy)-1H-indole in 25 ml THF are hydrogenated in presence of 75 mg Pd/C 10%. Filtration, concentration of the filtrate and column chromatography (SiO2; EtOAc/hexane 3:1→EtOAc) gives the title compound: MS: [M+1]+=227; TLC(EtOAc): Rf=0.11
Name
5-(6-azido-pyrimidin-4-yloxy)-1H-indole
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mg
Type
catalyst
Reaction Step Three

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